Superior Anti-MERS-CoV Activity of Telocinobufagin Over Cinobufagin in Human Lung Cells
In a direct head-to-head comparison of seven cardiotonic steroids against MERS-CoV infection of Calu-3 human lung cells, telocinobufagin demonstrated an IC50 of 0.465 μM, which was lower (more potent) than cinobufagin (IC50 = 0.616 μM) and substantially lower than digitoxin (IC50 = 1.498 μM), cinobufotalin (IC50 = 3.958 μM), and resibufogenin (IC50 = 15.970 μM) [1]. The selectivity index (SI = CC50/IC50) for telocinobufagin was >107.6, exceeding that of cinobufagin (>81.1) [1]. This positions telocinobufagin as the most active congener in the human lung cell model among all tested bufadienolides.
| Evidence Dimension | Anti-MERS-CoV potency (IC50) in Calu-3 human lung cells |
|---|---|
| Target Compound Data | IC50 = 0.465 μM; SI >107.6 |
| Comparator Or Baseline | Cinobufagin: IC50 = 0.616 μM, SI >81.1; Digitoxin: IC50 = 1.498 μM; Cinobufotalin: IC50 = 3.958 μM; Resibufogenin: IC50 = 15.970 μM |
| Quantified Difference | 1.33-fold more potent than cinobufagin; 34.3-fold more potent than resibufogenin in the same assay |
| Conditions | MERS-CoV-infected Calu-3 human lung cells; CPE-based assay; 3 days post-infection |
Why This Matters
For antiviral screening programs, telocinobufagin provides the most favorable potency–selectivity profile in a disease-relevant human lung cell model, which cannot be recapitulated by substituting cinobufagin or bufalin.
- [1] Ko M, et al. Broad Spectrum Antiviral Properties of Cardiotonic Steroids Used as Potential Therapeutics for Emerging Coronavirus Infections. Pharmaceutics. 2021;13(11):1839. View Source
